molecular formula C13H20N2O2 B7844946 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide

2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide

Cat. No.: B7844946
M. Wt: 236.31 g/mol
InChI Key: JJDVEFQSTYUVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide (CAS: 13062-93-6) is a tertiary acetamide derivative featuring an isopropyl group, a 4-methoxybenzyl group, and an amino substituent on the acetamide backbone. Its molecular formula is C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol (calculated). While direct pharmacological data for this compound are sparse in the provided evidence, its structural motifs—such as the methoxybenzyl and isopropyl groups—are common in compounds with antimicrobial, anti-inflammatory, and antifungal properties .

Properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(2)15(13(16)8-14)9-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDVEFQSTYUVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide typically involves the following steps:

  • Amination: The starting material, 4-methoxy-benzylamine, is reacted with isopropylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the intermediate N-isopropyl-N-(4-methoxy-benzyl)-acetamide.

  • Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13_{13}H19_{19}N2_2O and a molar mass of 236.31 g/mol. Its structure features an acetamide functional group, an amino group, and an isopropyl substituent alongside a methoxy-benzyl moiety. These functional groups contribute to its unique reactivity and biological interactions, making it a valuable compound in research.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide may exhibit anticancer properties by targeting specific proteins involved in cell division. For instance, inhibitors of polo-like kinase 1 (Plk1), a mitotic-specific target deregulated in various cancers, have been explored for their potential therapeutic effects . The structural characteristics of this compound could influence its efficacy as an anticancer agent.

Anticonvulsant Properties

Research has shown that certain derivatives of acetamides, including those with similar structures to this compound, possess anticonvulsant activities. These compounds have been tested for their ability to reduce seizure activity in animal models, suggesting potential applications in treating epilepsy .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods involving the reaction of isopropyl amines with appropriate acetic acid derivatives. The presence of the methoxy-benzyl group allows for selective reactions that can be exploited in synthetic pathways.

Use as a Building Block

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it suitable for creating derivatives that can be tailored for specific biological activities or properties .

Biological Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanisms of action. Interaction studies could focus on:

  • Binding Affinity : Investigating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action : Exploring how the structural features influence its biological effects.
  • Therapeutic Potential : Assessing its effectiveness in preclinical models for various diseases.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

  • Anticancer Studies : Research focusing on Plk1 inhibitors has shown promising results in reducing tumor growth in vitro and in vivo settings .
  • Anticonvulsant Testing : Various analogs have been tested for their efficacy against induced seizures, demonstrating significant anticonvulsant activity compared to control groups .

Mechanism of Action

The mechanism by which 2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can interact with enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Chlorobenzyl substituents (e.g., in ) increase molecular weight and polarity compared to methoxy analogs, which may affect solubility and metabolic stability.
  • Allyl groups (as in ) introduce reactivity for further functionalization but may reduce thermal stability (e.g., lower melting points).

Antimicrobial and Antifungal Activity

  • Compound 47 and 48 (benzo[d]thiazol-5-ylsulfonyl derivatives): Potent activity against gram-positive bacteria (MIC < 1 µg/mL) .
  • Compound 49 and 50 : Effective against fungal strains, attributed to electron-withdrawing substituents (e.g., thiazol-2-yl) enhancing target binding .

Anti-inflammatory Activity

  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Exhibits stronger anti-inflammatory activity than Diclofenac, a benchmark drug .

Comparison of Yields :

  • Reductive amination typically offers higher yields (>80%) for secondary amines .
  • Multicomponent reactions provide structural complexity but require precise stoichiometric control .

Gaps in Data :

  • Melting points, solubility, and stability data for the target compound are unavailable, highlighting a research need.

Biological Activity

2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through its functional groups which include an amino group, an isopropyl side chain, and a methoxy-substituted benzyl moiety. These structural features suggest potential interactions with biological targets, influencing its pharmacological profile.

Research indicates that compounds similar to this compound may exhibit cytotoxic effects through various mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines. This is often mediated by the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
  • Topoisomerase Inhibition : Some derivatives function as topoisomerase inhibitors, interfering with DNA replication in cancer cells . This mechanism is critical for halting the proliferation of malignant cells.

Biological Activity Data

The biological activity of this compound has been evaluated against several cancer cell lines. Below is a summary table highlighting its cytotoxicity compared to standard treatments:

Cell Line IC50 (µM) Comparison to Cisplatin
MDA-MB-231 (Breast)0.478.75 times more potent
HT-29 (Colon)0.550.8 times more active
SUIT-2 (Pancreatic)1.0Less potent than cisplatin

These results indicate that this compound demonstrates significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Cytotoxicity Evaluation : A study synthesized various derivatives of similar compounds and evaluated their cytotoxicity using the MTT assay across different cancer cell lines. The findings revealed that certain derivatives exhibited superior activity compared to established chemotherapeutics like cisplatin .
  • Mechanistic Studies : Further investigations into the mechanistic pathways highlighted that compounds like this compound could disrupt cellular functions by inducing oxidative stress and modulating apoptotic pathways, which are critical for effective cancer treatment .
  • In Vivo Studies : Although primarily in vitro studies are available, there is a growing body of literature suggesting that similar compounds have shown promising results in animal models, indicating the need for further exploration into their therapeutic efficacy in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.